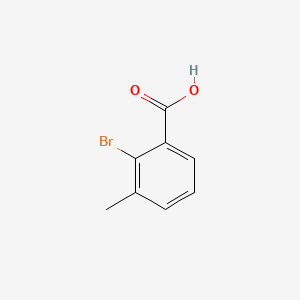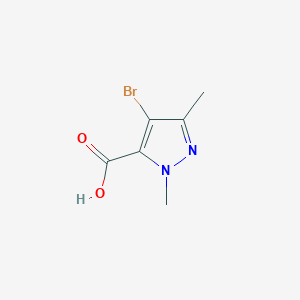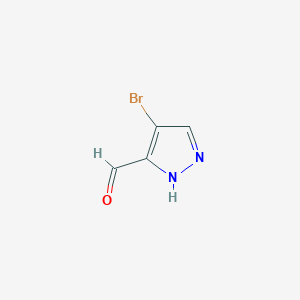
2-Bromo-3-methylbenzoic acid
Übersicht
Beschreibung
2-Bromo-3-methylbenzoic acid is a compound that has been studied for its various chemical properties and potential applications in synthesis and material science. The compound is a halogenated benzoic acid derivative, which is known for its role as an intermediate in organic synthesis and its involvement in the formation of more complex chemical structures .
Synthesis Analysis
The synthesis of 2-Bromo-3-methylbenzoic acid can be achieved through the oxidation of 2-bromo-m-xylene using aqueous sodium dichromate under carbon dioxide pressure, which yields 2-bromoisophthalic acid. Further bromination followed by Sommelet oxidation to aldehyde and subsequent potassium permanganate oxidation results in the isolation of 2-Bromo-3-methylbenzoic acid with a 42% yield . Additionally, 2-Bromo-3-methylbenzoic acid can be used as a building block in the construction of various spiro compounds through a two-step synthesis involving free radical reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methylbenzoic acid is characterized by the presence of a bromine atom and a methyl group attached to a benzoic acid core. The presence of these substituents influences the physical and chemical properties of the molecule. For instance, the crystal structure of a closely related compound, 2-bromoacetoxybenzoic acid, shows a twist in the carboxylic acid moiety out of the plane of the aromatic ring, which is a common feature in halogenated benzoic acids .
Chemical Reactions Analysis
2-Bromo-3-methylbenzoic acid can participate in various chemical reactions due to the presence of reactive functional groups. It can be used in regioselective bromocyclization reactions to synthesize heterocycles such as 3-(bromomethylene)isobenzofuran-1(3H)-ones . The bromine atom in the compound also allows for further functionalization through palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-methylbenzoic acid and its derivatives have been extensively studied. The thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including 2-Bromo-3-methylbenzoic acid, have been analyzed. The temperature dependence of vapor pressures and melting temperatures, as well as enthalpies of fusion and sublimation, were measured, providing insights into the specific interactions in the liquid and crystal phases of these compounds . The solubility of 2-Bromo-3-methylbenzoic acid can be estimated based on structure-property correlations with sublimation pressures and enthalpies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Bromo-3-methylbenzoic acid plays a significant role as an intermediate in chemical syntheses. For instance, Bunnett and Rauhut (2003) described its formation as a product from 2-bromo-4-nitrotoluene, indicating its utility in halogenation and bromination reactions, crucial for organic synthesis processes (Bunnett & Rauhut, 2003). Moreover, Miyano et al. (1986) achieved the selective oxidation of 2-Bromo-m-xylene to 2-Bromo-3-methylbenzoic Acid, highlighting its potential in oxidation reactions (Miyano, Fukushima, Inagawa, & Hashimoto, 1986).
Thermodynamics and Solubility
Zherikova et al. (2016) explored the thermodynamic properties of various bromobenzoic acids, including isomers of 2-Bromo-3-methylbenzoic acid. Their work provides insights into specific interactions in liquid and crystal phases, which is fundamental for understanding the solubility and stability of these compounds (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Environmental Degradation
The environmental aspect of 2-Bromo-3-methylbenzoic acid has been investigated by Higson and Focht (1990), who identified a strain of Pseudomonas aeruginosa capable of degrading 2-bromobenzoic acid. This research is crucial for understanding the biodegradation pathways of such compounds, potentially aiding in environmental remediation efforts (Higson & Focht, 1990).
Applications in Synthesis of Other Compounds
Various studies have reported the use of 2-Bromo-3-methylbenzoic acid or its derivatives in the synthesis of different organic compounds. For example, research by Cooper and Scrowston (1971, 1972) demonstrated its use in the synthesis of benzo[b]thiophen derivatives, which are significant in the field of pharmaceutical and chemical research (Cooper & Scrowston, 1971) (Cooper & Scrowston, 1972).
Safety And Hazards
2-Bromo-3-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRTWJCYIWGKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370813 | |
| Record name | 2-Bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylbenzoic acid | |
CAS RN |
53663-39-1 | |
| Record name | 2-Bromo-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53663-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)



![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)
![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)


![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)



![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)